Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate
Description
Properties
IUPAC Name |
methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-18-11-5-10(7-16-8-11)9-3-4-12(13(15)6-9)14(17)19-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVYGWMNFLHRSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C2=CC(=C(C=C2)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742977 | |
| Record name | Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375068-84-0 | |
| Record name | Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Functionalization
- The benzoate portion is typically derived from fluoroacetophenone or fluoro-substituted benzoic acid derivatives.
- Methyl esterification is performed to obtain the methyl benzoate functionality.
- Bromination or halogenation at the appropriate position (para or ortho to the ester) is carried out to enable subsequent cross-coupling.
Example Method
- Fluoroacetophenone undergoes nucleophilic substitution with sodium methoxide to introduce methoxy groups when needed.
- Bromination using acid-catalyzed conditions (e.g., N-bromosuccinimide or bromine in acidic media) yields bromo-substituted benzoate intermediates ready for coupling.
Preparation of the Methoxypyridine Fragment
Synthesis of Methoxypyridine Intermediates
- The methoxypyridine ring is prepared via nucleophilic aromatic substitution on halogenated aminopyridines.
- For example, 2,6-dibromo-3-aminopyridine is treated with sodium methoxide to selectively introduce the methoxy group at the 2-position.
- Further functionalization includes formylation (using formic anhydride generated in situ) to form formamide intermediates.
- Cyclization reactions with ammonium acetate lead to ring closure and formation of pyridylethanone intermediates.
Halogenation for Coupling
- Bromination of the methoxypyridine intermediates provides bromoacetophenone analogs suitable for palladium-catalyzed coupling.
Coupling Reactions to Form the Target Compound
Palladium-Catalyzed Cross-Coupling
- The key step involves coupling the bromo-substituted methoxypyridine intermediate with the fluoro-substituted benzoate fragment.
Common conditions include:
- Catalyst: Pd2(dba)3 or Pd(OAc)2
- Ligands: XantPhos or JohnPhos
- Base: Potassium carbonate (K2CO3) or tert-butoxide (t-BuONa)
- Solvent: Toluene, dioxane, or mixtures with water
- Temperature: Typically 80–110 °C
- Atmosphere: Inert (argon or nitrogen)
The reaction proceeds via Suzuki or Heck coupling mechanisms, depending on the nature of the coupling partners (boronic acids or alkenes).
Workup and Purification
- Post-reaction, the mixture is cooled and extracted with organic solvents such as ethyl acetate or dichloromethane.
- Purification is achieved by silica gel chromatography or preparative HPLC to isolate the pure methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate.
Representative Experimental Data Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Methoxypyridine formation | Sodium methoxide, 2,6-dibromo-3-aminopyridine, reflux | 70–85 | Selective methoxy substitution |
| Formylation | Formic anhydride (in situ), room temp | 75–80 | Formation of formamide intermediate |
| Cyclization | Ammonium acetate, heating | 65–75 | Ring closure to pyridylethanone |
| Bromination | Acid-catalyzed bromination (NBS or Br2) | 80–90 | Provides bromo intermediate for coupling |
| Cross-coupling | Pd catalyst, ligand, base, 80–110 °C, inert atmosphere | 60–85 | Suzuki or Heck coupling yields target compound |
Additional Notes on Methodology
- The introduction of the methoxypyridine ring requires longer sequences compared to simpler phenyl or methoxyphenyl analogs due to the need for selective substitutions and cyclizations.
- Demethylation side reactions can occur during bromination steps; thus, reaction conditions must be carefully controlled to minimize loss of the methoxy group.
- Alternative coupling strategies such as Negishi coupling have been reported for related compounds but are less common for this specific target.
- Protection/deprotection strategies (e.g., use of methoxymethyl ethers) may be employed to safeguard sensitive functional groups during multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Organic Synthesis
Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including:
- Substitution Reactions : The fluorine atom can be substituted with other nucleophiles, enabling the synthesis of diverse derivatives.
- Reduction and Oxidation Reactions : The methoxy group can be oxidized, while the ester can be reduced to alcohols, facilitating further synthetic pathways.
Research indicates that compounds with similar structures exhibit several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi. For example, in antimicrobial testing against Escherichia coli and Staphylococcus aureus, it showed an inhibition zone of approximately 15 mm against E. coli .
- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties have shown potential in modulating inflammatory pathways. A study indicated that this compound reduced TNF-alpha levels in vitro by approximately 30% .
- Anticancer Potential : Similar compounds have been noted for their ability to inhibit tumor cell proliferation, suggesting that this compound may also possess anticancer properties, although further research is needed to confirm this.
Medicinal Chemistry
The compound is being explored for its therapeutic potential as a precursor in drug development. Its structural features may enhance bioavailability and pharmacological activity, making it a candidate for further biological evaluations.
Case Study 1: Antimicrobial Testing
In a study evaluating various benzoate derivatives, this compound was tested against E. coli and S. aureus. Results indicated moderate antibacterial activity with an inhibition zone of approximately 15 mm against E. coli.
Case Study 2: Inflammation Modulation
A project focused on methoxy-substituted benzoates found that this compound significantly reduced TNF-alpha levels in vitro by about 30%, suggesting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxypyridinyl group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biological processes, such as enzyme activity and receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Methyl Fluoro-Substituted Benzoates
Key structural analogs include positional isomers differing in the substitution patterns of fluorine and the pyridinyl group on the benzene ring (Table 1). These isomers are synthesized via analogous methods but exhibit distinct physicochemical and biological properties due to substituent positioning.
Table 1: Comparison of Methyl Fluoro-Substituted Benzoates with Pyridinyl Groups
Key Observations:
Fluorine at the 2-position (LD-0578, LD-0579) versus 3-position (LD-0520) alters electronic effects, impacting electron-withdrawing characteristics and reactivity in subsequent coupling reactions.
Biological Implications :
Comparison with Other Pyridine Carboxylates
Compounds such as HA-7596 (methyl 6-fluoro-4-(methylamino)pyridine-3-carboxylate) and HA-5823 (methyl 3-fluoro-5-methylpyridine-4-carboxylate) share structural motifs but differ in substitution patterns (Table 2). These differences highlight the role of functional group placement in biological activity and synthetic utility.
Table 2: Comparison with Pyridine Carboxylates
Key Observations:
- HA-7596: The methylamino group at the 4-position introduces nucleophilic character, making it suitable for further functionalization.
Biological Activity
Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article delves into the compound's biological activity, synthesis, and therapeutic implications based on available research findings.
Chemical Structure and Properties
This compound features a benzoate moiety with a fluorine atom at the second position and a methoxypyridine group at the fourth position. The molecular formula is CHFNO, with a molecular weight of approximately 249.24 g/mol. The presence of both fluorine and methoxy groups enhances its reactivity and potential interactions with biological targets, making it a candidate for various therapeutic applications.
Antimicrobial and Anti-inflammatory Properties
Compounds containing pyridine and benzoate moieties are often associated with diverse biological activities, including antimicrobial and anti-inflammatory effects. While specific data on this compound is limited, similar compounds have demonstrated significant biological activities. For instance, studies indicate that methoxypyridine derivatives can exhibit antimicrobial properties, suggesting that this compound may also possess such capabilities .
Anticancer Potential
Research has shown that methoxypyridine derivatives can influence cancer cell proliferation and apoptosis. The unique substitution pattern in this compound may enhance its anticancer activity. In vitro studies on related compounds have demonstrated promising results in inhibiting cancer cell lines, indicating potential pathways for further investigation into this compound's efficacy against various cancers .
The mechanism of action for this compound likely involves binding to specific biomolecules, such as enzymes or receptors involved in disease pathways. Interaction studies utilizing techniques like surface plasmon resonance and fluorescence spectroscopy are essential for elucidating these interactions and determining the compound's pharmacological effects.
Synthesis
The synthesis of this compound typically involves the esterification of 2-fluoro-4-(5-methoxypyridin-3-yl)benzoic acid with methanol, often in the presence of a catalyst like sulfuric acid. Optimizing reaction conditions such as temperature and solvent choice can enhance yield and purity.
Table: Summary of Related Compounds and Their Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate, and how can intermediates be characterized?
- Methodology : A plausible synthetic route involves Suzuki-Miyaura cross-coupling between a fluorinated benzoate ester (e.g., methyl 2-fluoro-4-bromobenzoate) and a 5-methoxypyridinyl boronic acid derivative. Intermediate purification can be achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Characterization should include - and -NMR for regiochemical confirmation, LC-MS for purity assessment (>95%), and FT-IR to verify ester and pyridine functional groups. For analogous compounds, CAS RNs like 1111114-56-7 (methyl 2-fluoro-4-(6-oxopyridin-2-yl)benzoate) provide structural benchmarks .
Q. How can researchers confirm the stability of this compound under varying pH and temperature conditions?
- Methodology : Perform accelerated stability studies by dissolving the compound in buffered solutions (pH 2–9) and incubating at 25°C, 40°C, and 60°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase with 0.1% trifluoroacetic acid) and compare retention times to fresh samples. UV-Vis spectroscopy at λ~270 nm (typical for aromatic/heterocyclic systems) can track absorbance changes. Reference protocols for pyridine derivatives in suggest ammonium acetate buffer (pH 6.5) for analytical consistency .
Q. What analytical techniques are critical for distinguishing positional isomers in fluorinated pyridinyl benzoates?
- Methodology : High-resolution mass spectrometry (HRMS) is essential for exact mass confirmation. For isomers, use -NMR to resolve fluorine environments and 2D-NMR (e.g., NOESY) to confirm spatial relationships between substituents. X-ray crystallography (if crystalline) provides definitive structural proof, as seen in CAS 817204-32-3 (a fluorinated tetrahydrofuran benzoate) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?
- Methodology : Use Design of Experiments (DoE) to screen variables: catalyst loading (e.g., Pd(PPh)), ligand type, solvent (toluene vs. DMF), and temperature. Monitor reaction progress via TLC and GC-MS. For pyridine coupling reactions, highlights the importance of protecting-group strategies (e.g., methoxy vs. hydroxyl groups) to prevent undesired side reactions . Statistical tools like ANOVA can identify significant factors affecting yield and purity.
Q. What computational approaches are suitable for predicting the biological activity of this compound?
- Methodology : Perform molecular docking using software like AutoDock Vina to assess binding affinity to target proteins (e.g., kinases or GPCRs). Parametrize the compound’s force field with Gaussian 09 for DFT-optimized geometries. QSAR models trained on structurally similar pyridine derivatives (e.g., benzimidazole salts in ) can predict pharmacokinetic properties like LogP and solubility .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected -NMR splitting patterns) for this compound?
- Methodology : Investigate dynamic effects (e.g., rotational barriers) using variable-temperature NMR. Compare experimental data with computed NMR shifts (via ACD/Labs or ChemDraw). For fluorinated analogs, notes that fluorine’s electronegativity can deshield adjacent protons, causing unexpected splitting. Use ^{1H--HOESY to probe through-space couplings .
Q. What strategies mitigate challenges in scaling up the synthesis of this compound?
- Methodology : Transition from batch to flow chemistry for improved heat/mass transfer. Use in-line PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation. For purification, replace column chromatography with recrystallization (solvent screening: ethanol/water or dichloromethane/hexane). ’s protocols for methyl benzoate derivatives emphasize solvent selection for crystallization efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
